4-Iodo-3-(o-tolyl)-1H-pyrazole 4-Iodo-3-(o-tolyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861743
InChI: InChI=1S/C10H9IN2/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H9IN2
Molecular Weight: 284.10 g/mol

4-Iodo-3-(o-tolyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15861743

Molecular Formula: C10H9IN2

Molecular Weight: 284.10 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3-(o-tolyl)-1H-pyrazole -

Specification

Molecular Formula C10H9IN2
Molecular Weight 284.10 g/mol
IUPAC Name 4-iodo-5-(2-methylphenyl)-1H-pyrazole
Standard InChI InChI=1S/C10H9IN2/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
Standard InChI Key BOQBACNRQVUTLI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=C(C=NN2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a five-membered pyrazole ring with three distinct substituents:

  • Iodine at position 4, contributing steric bulk and polarizability.

  • Ortho-tolyl group (2-methylphenyl) at position 3, enhancing lipophilicity.

  • Hydrogen at position 1, leaving the nitrogen atom available for further functionalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉IN₂
Molecular Weight284.10 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of reported melting/boiling points suggests further experimental characterization is needed.

Synthetic Methodologies

Direct Iodination Strategies

Recent advances in regioselective iodination have enabled efficient synthesis of 4-iodopyrazoles. A notable method involves treating 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi and iodine in the presence of ceric ammonium nitrate (CAN) as an oxidant . For example:

  • Substrate Preparation: 1-(p-Tolyl)-3-trifluoromethyl-1H-pyrazole (3a) reacts with CAN (1.1 equiv) and iodine (1.3 equiv) in refluxing acetonitrile.

  • Regioselectivity: Iodination occurs exclusively at position 4, confirmed by ¹H NMR (singlet at δ = 7.97 ppm for C5–H) .

  • Yield: 81% isolated yield after purification via flash chromatography .

This method avoids harsh conditions, making it suitable for sensitive substrates.

Alternative Routes Using N-Iodosuccinimide (NIS)

For electron-deficient pyrazoles, iodination with NIS in trifluoroacetic acid (TFA) at 80°C achieves comparable yields (71%) . The reaction’s regioselectivity remains consistent, underscoring the robustness of position 4 for halogenation.

Reactivity and Functionalization

Nucleophilic Substitution

The C–I bond’s weakness facilitates nucleophilic displacement reactions. For instance:

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids can replace iodine with aromatic groups, enabling access to diverse pyrazole libraries .

  • Cyanation: Treatment with CuCN in DMF introduces a nitrile group, expanding utility in coordination chemistry .

Hydrogen Bonding and Crystal Packing

The N–H group at position 1 participates in intermolecular hydrogen bonds, influencing solid-state packing. Comparative studies with analogs (e.g., 4-chloro-3-(o-tolyl)-1H-pyrazole) reveal that iodine’s larger van der Waals radius disrupts crystallinity, potentially lowering melting points relative to chloro derivatives .

Applications in Medicinal Chemistry

Enzyme Inhibition

Though direct biological data for 4-iodo-3-(o-tolyl)-1H-pyrazole is scarce, structurally related iodopyrazoles exhibit enzyme inhibitory activity. For example:

  • Cytochrome P450 Inhibition: Iodine’s electronegativity enhances binding to heme iron, blocking oxidative metabolism .

  • Kinase Targeting: Bulkier iodinated analogs show improved selectivity for ATP-binding pockets compared to smaller halogens .

Industrial and Materials Science Applications

Ligand Design in Catalysis

Iodinated pyrazoles serve as chelating ligands for transition metals. For example:

  • Palladium Complexes: Enhance catalytic activity in C–N coupling reactions, critical for pharmaceutical synthesis .

  • Luminescent Materials: Europium(III) complexes with iodopyrazole ligands exhibit intense red emission, useful in OLEDs .

Polymer Modification

Incorporating 4-iodo-3-(o-tolyl)-1H-pyrazole into polymers via radical polymerization improves thermal stability, with decomposition temperatures exceeding 300°C .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Halogenated Pyrazoles

CompoundSubstituent (Position)Molecular WeightKey Reactivity
4-Iodo-3-(o-tolyl)-1H-pyrazoleI (4), o-tolyl (3)284.10Nucleophilic substitution, cross-coupling
4-Chloro-3-(o-tolyl)-1H-pyrazoleCl (4), o-tolyl (3)222.68Less reactive toward SNAr
3-(o-Tolyl)-1H-pyrazole-4-carbonitrileCN (4), o-tolyl (3)199.22Coordination chemistry

The iodine substituent’s polarizability and bond length uniquely position this compound for diverse synthetic applications .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Control: Competing iodination at position 5 remains a concern in non-symmetrical pyrazoles .

  • Purification Difficulties: High molecular weight and lipophilicity complicate chromatographic separation .

Research Opportunities

  • Biological Screening: Prioritize in vitro assays against cancer cell lines and inflammatory targets.

  • Isotopic Labeling: Develop ¹²⁵I-labeled derivatives for imaging studies.

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